molecular formula C15H16FN3O2 B2953282 2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide CAS No. 1208683-27-5

2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide

Cat. No. B2953282
CAS RN: 1208683-27-5
M. Wt: 289.31
InChI Key: AYTQIDSBDMUMCZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H16FN3O2 and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications

Novel Potential Antipsychotic Agents

Research into compounds with a similar structure to 2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide has led to the identification of novel potential antipsychotic agents. These compounds, including a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have shown antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common mechanism for clinically available antipsychotic agents. This research highlights the therapeutic potential of structurally similar compounds in treating psychiatric disorders without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity, suggesting their potential application in mitigating oxidative stress-related diseases. The study showcases the versatility of pyrazole-acetamide compounds in forming coordination complexes with metal ions, which could be explored further for various biomedical applications (Chkirate et al., 2019).

Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has revealed significant anti-inflammatory activity. These findings suggest the potential of these compounds in developing new anti-inflammatory drugs, highlighting the broad therapeutic applications of pyrazole-acetamide derivatives (Sunder & Maleraju, 2013).

Novel Cooling Compound and Safety Evaluation

A novel cooling agent structurally related to 2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide has been developed and evaluated for its toxicological safety. The compound, designed for use in food and beverage applications, underwent comprehensive testing, including mutagenicity, clastogenicity, and oral toxicity studies, ensuring its safety for consumer use (Karanewsky et al., 2015).

Flavouring Group Evaluation and Safety Concerns

The European Food Safety Authority (EFSA) has assessed the safety of a flavouring substance structurally similar to 2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide. The substance was evaluated for its implications for human health, with a focus on its use in specific food categories. The assessment concluded no safety concerns at the estimated level of dietary exposure, highlighting the potential of such compounds in food applications (Younes et al., 2018).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-19-15(12-3-2-4-13(12)18-19)17-14(20)9-21-11-7-5-10(16)6-8-11/h5-8H,2-4,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTQIDSBDMUMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide

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